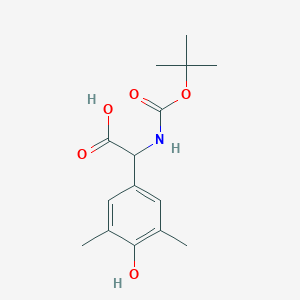2-(Tert-butoxycarbonylamino)-2-(4-hydroxy-3,5-dimethylphenyl)aceticacid
CAS No.:
Cat. No.: VC16485938
Molecular Formula: C15H21NO5
Molecular Weight: 295.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H21NO5 |
|---|---|
| Molecular Weight | 295.33 g/mol |
| IUPAC Name | 2-(4-hydroxy-3,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
| Standard InChI | InChI=1S/C15H21NO5/c1-8-6-10(7-9(2)12(8)17)11(13(18)19)16-14(20)21-15(3,4)5/h6-7,11,17H,1-5H3,(H,16,20)(H,18,19) |
| Standard InChI Key | JBAYPKXRANKQHZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1O)C)C(C(=O)O)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid. Its molecular formula is derived as C₁₆H₂₁NO₅, incorporating:
-
A tert-butoxycarbonyl (Boc) group (C₅H₉O₂) for amino protection.
-
A 4-hydroxy-3,5-dimethylphenyl aromatic ring (C₈H₉O).
-
An acetic acid backbone (C₂H₄O₂) with substitutions at the α-carbon.
The molecular weight is calculated as 317.34 g/mol, aligning with analogs such as 2-((tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)acetic acid (279.33 g/mol) and 2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid (236.31 g/mol) .
Table 1: Key Identifiers
Stereochemical Considerations
The α-carbon of the acetic acid moiety serves as a chiral center due to its four distinct substituents: the Boc-protected amino group, the substituted phenyl ring, the carboxylic acid, and a hydrogen atom. This chirality is critical for biological activity, as seen in related Boc-protected amino acids like (R)-2-(tert-butoxycarbonylamino)-2-((1R,4R)-4-hydroxycyclohexyl)acetic acid, where stereochemistry influences receptor binding.
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves sequential functionalization of the aromatic ring and Boc protection of the amino group:
-
Aromatic Ring Functionalization:
-
Boc Protection:
-
Acetic Acid Backbone Assembly:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, THF, 0°C→RT | 85–90 | |
| Phenyl Substitution | H₂SO₄, HNO₃, 50°C | 70–75 |
Industrial-Scale Production
Industrial synthesis employs continuous-flow microreactors to enhance efficiency and reduce byproducts. For example, Boc-protection reactions achieve >90% conversion in flow systems compared to 85% in batch processes.
Physicochemical Properties
Solubility and Stability
-
Solubility: The compound is sparingly soluble in water (<1 mg/mL) but highly soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .
-
Stability: The Boc group is stable under basic conditions but hydrolyzes in acidic environments (pH <4), releasing gaseous CO₂ and tert-butanol .
Spectroscopic Characterization
-
IR Spectroscopy: Key peaks include N-H stretch (3300 cm⁻¹), C=O (1720 cm⁻¹, Boc; 1700 cm⁻¹, carboxylic acid), and O-H (3200 cm⁻¹, phenolic) .
-
NMR: ¹H NMR (DMSO-d₆) displays singlet δ 1.38 ppm (9H, tert-butyl), δ 6.50 ppm (1H, aromatic), and δ 12.10 ppm (1H, carboxylic acid) .
Biological Activity and Applications
Role in Peptide Synthesis
As a Boc-protected amino acid derivative, this compound is integral to solid-phase peptide synthesis (SPPS). The Boc group prevents unwanted side reactions during coupling, while the phenolic hydroxyl group enables selective deprotection under mild acidic conditions .
Pharmaceutical Relevance
Structural analogs exhibit inhibitory activity against enzymes like tyrosine phosphatases, making them candidates for anticancer therapeutics. For instance, phosphotyrosyl mimetic 17 (CHEMBL106109) shows IC₅₀ = 0.8 μM against PTP1B, a target in diabetes and obesity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume